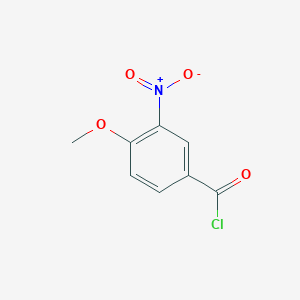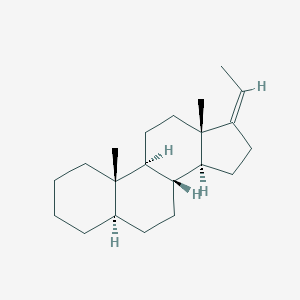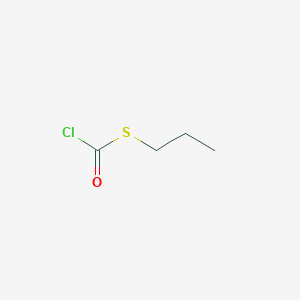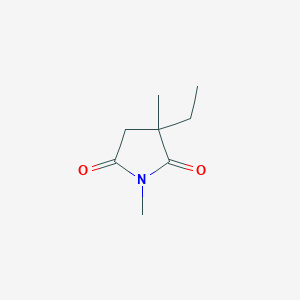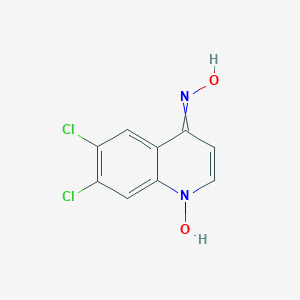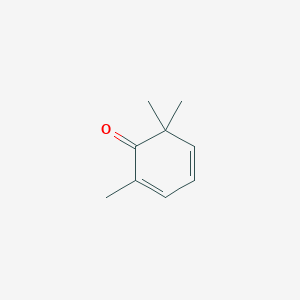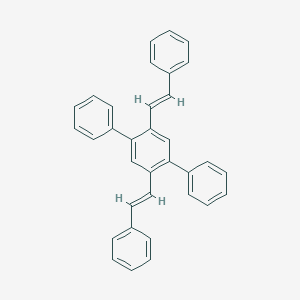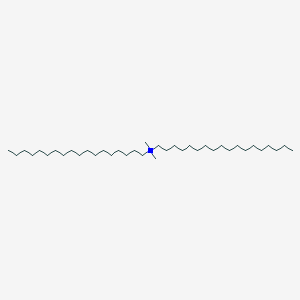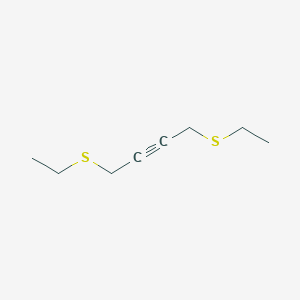
2-Butyne, 1,4-bis(ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyne, 1,4-bis(ethylthio)- is a chemical compound that is also known as BETS. It is a sulfur-containing molecule that has been widely used in scientific research. BETS has a variety of applications, including as a solvent, a reagent, and a reactant in organic synthesis.
Aplicaciones Científicas De Investigación
BETS has been used in a variety of scientific research applications. One of its main uses is as a solvent for the dissolution of metal complexes. BETS has also been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic sulfides. Additionally, BETS has been used as a reactant in the preparation of various compounds, such as thioethers and sulfones.
Mecanismo De Acción
The mechanism of action of BETS is not fully understood. However, it is believed that the sulfur atoms in BETS play a crucial role in its reactivity. The sulfur atoms are able to form strong bonds with metals, which makes BETS an effective solvent for metal complexes.
Efectos Bioquímicos Y Fisiológicos
BETS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BETS in lab experiments is its ability to dissolve metal complexes. This makes it a useful solvent for the preparation of metal-containing compounds. Additionally, BETS is relatively easy to synthesize and is readily available.
One limitation of using BETS is its instability under certain conditions. For example, BETS can undergo oxidation in the presence of air or moisture, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions for the use of BETS in scientific research. One potential application is in the development of new metal-containing compounds for use in catalysis. Additionally, BETS could be used as a solvent for the preparation of new materials, such as metal-organic frameworks. Further studies could also be conducted to better understand the mechanism of action of BETS and its potential applications in various fields of chemistry.
Métodos De Síntesis
The synthesis of BETS can be achieved through the reaction of 1,4-diiodobutane with sodium ethylthiolate. This reaction is carried out in the presence of a catalyst, such as copper(I) iodide. The resulting product is then purified through a series of techniques, such as distillation and recrystallization.
Propiedades
Número CAS |
13597-11-0 |
|---|---|
Nombre del producto |
2-Butyne, 1,4-bis(ethylthio)- |
Fórmula molecular |
C8H14S2 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
1,4-bis(ethylsulfanyl)but-2-yne |
InChI |
InChI=1S/C8H14S2/c1-3-9-7-5-6-8-10-4-2/h3-4,7-8H2,1-2H3 |
Clave InChI |
QHJHZAAOWXGVRD-UHFFFAOYSA-N |
SMILES |
CCSCC#CCSCC |
SMILES canónico |
CCSCC#CCSCC |
Otros números CAS |
13597-11-0 |
Sinónimos |
1,4-bis(ethylsulfanyl)but-2-yne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



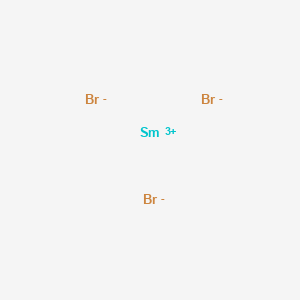
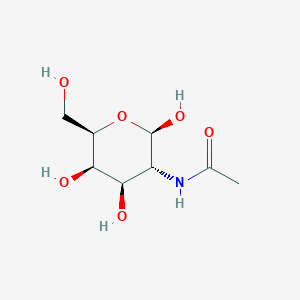

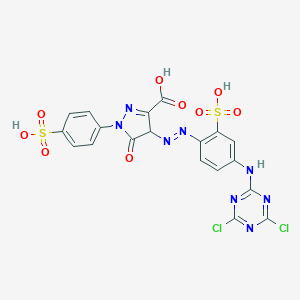
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
